An In-depth Technical Guide to 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride
An In-depth Technical Guide to 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride, a biphenyl derivative of significant interest to the chemical and pharmaceutical sciences. This document details the compound's fundamental chemical and physical properties, methods for its synthesis and purification, and a survey of its analytical characterization techniques. Furthermore, it explores the current understanding of its biological activities and potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in medicinal chemistry and drug development.
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a bifunctional biphenyl compound featuring a phenolic hydroxyl group and an aminomethyl group. These functionalities impart a combination of hydrogen bonding capabilities and the potential for ionic interactions, making it an attractive building block for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's solubility and stability, which is advantageous for both chemical synthesis and biological testing. This guide aims to consolidate the available technical information on this compound, providing a critical resource for its application in research and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.
2.1 Chemical Identity
The essential identifiers and structural representations for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-[4-(aminomethyl)phenyl]phenol;hydrochloride | PubChem[1] |
| CAS Number | 808769-25-7 | PubChem[1] |
| Molecular Formula | C13H14ClNO | PubChem[1] |
| Molecular Weight | 235.71 g/mol | PubChem[1] |
| InChI | InChI=1S/C13H13NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8,15H,9,14H2;1H | PubChem[1] |
| InChIKey | HXEDNOYUBKSWOW-UHFFFAOYSA-N | MilliporeSigma[2] |
| Canonical SMILES | C1=CC(=CC=C1CC2=CC=C(C=C2)O)N.Cl |
2.2 Physicochemical Characteristics
The physical and chemical properties of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Powder | MilliporeSigma[2] |
| Storage Temperature | Room Temperature | MilliporeSigma[2] |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | PubChem[1] |
Synthesis and Purification
The synthesis of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol and its hydrochloride salt can be approached through various synthetic strategies. A common approach involves the functionalization of a pre-formed biphenyl core.
3.1 Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the aminomethyl group to a more stable precursor, such as a chloromethyl or azidomethyl group, which can be readily introduced and subsequently converted to the amine. The biphenyl core itself is typically assembled via cross-coupling reactions, such as the Suzuki or Negishi coupling.
3.2 Illustrative Synthetic Pathway
A plausible synthetic route could commence with the chloromethylation of a suitable biphenyl precursor. The resulting benzylic chloride can then be converted to an azide, followed by reduction to the desired primary amine. The final step would involve treatment with hydrochloric acid to furnish the hydrochloride salt.
Caption: A potential synthetic workflow for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride.
3.3 General Purification Protocol
Purification of the final compound is typically achieved through recrystallization or column chromatography.
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Crude Product Isolation: After the final synthetic step, the reaction mixture is worked up to isolate the crude product. This may involve extraction, washing, and solvent evaporation.
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Recrystallization: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture). The solution is allowed to cool slowly, promoting the formation of pure crystals.
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Filtration and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove residual solvent.
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Purity Assessment: The purity of the final product is confirmed by analytical techniques such as HPLC and NMR spectroscopy.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the methylene protons of the aminomethyl group, and a broad singlet for the phenolic hydroxyl proton. The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the biphenyl framework and the aminomethyl group.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to verify the molecular formula.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, and the aromatic C-H and C=C stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A well-developed HPLC method will show a single major peak for the pure product, allowing for quantification of any impurities.
Biological Activity and Potential Applications
While specific biological data for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of application in drug discovery. The biphenyl scaffold is a key feature in many compounds with diverse pharmacological activities.
5.1 Potential as a Scaffold in Medicinal Chemistry
The aminomethyl and hydroxyl groups provide versatile handles for further chemical modification. This allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the amine can be acylated, alkylated, or used in reductive amination reactions, while the phenol can be etherified or esterified.
5.2 Analogues and Their Biological Activities
Numerous biphenyl derivatives have been investigated for a wide range of therapeutic targets. For example, compounds with the aminomethyl biphenyl moiety are explored as inhibitors of blood coagulation factor Xa.[3] Additionally, biphenyl-4-ol derivatives have been studied as potential angiogenesis inhibitors.[4] The structural similarity of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride to these classes of compounds suggests that it could serve as a valuable starting point for the design of novel inhibitors for various enzymes and receptors.
5.3 Conceptual Signaling Pathway Involvement
Given the prevalence of biphenyl structures in inhibitors of signaling pathways, it is conceivable that derivatives of this compound could modulate key cellular processes. For instance, if modified to target a specific kinase, it could interfere with phosphorylation cascades involved in cell proliferation or inflammation.
Caption: A generalized kinase signaling pathway potentially targeted by biphenyl derivatives.
Conclusion
4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a versatile chemical entity with significant potential as a building block in the synthesis of novel, biologically active molecules. Its well-defined structure, coupled with the reactive aminomethyl and hydroxyl functionalities, makes it an attractive starting material for medicinal chemists. While further research is needed to fully elucidate its pharmacological profile, the established importance of the biphenyl scaffold in drug discovery underscores the value of this compound as a tool for developing new therapeutic agents. This guide provides a solid foundation of its chemical and physical properties to aid researchers in its effective utilization.
References
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PubChem. 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride. National Center for Biotechnology Information. [Link]
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Pinto, D. J., Orwat, M. J., Wang, S., Fevig, J. M., Quan, M. L., Amparo, E., Cacciola, J., Rossi, K. A., Alexander, R. S., Smallwood, A. M., Luettgen, J. M., Liang, L., Aungst, B. J., Wright, M. R., Knabb, R. M., Wong, P. C., Wexler, R. R., & Lam, P. Y. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566–578. [Link]
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Zhang, X., Liu, Y., Zhang, Y., & Wang, W. (2012). Design, synthesis, and anti-proliferative evaluation of [1,1'-biphenyl]-4-ols as inhibitor of HUVEC migration and tube formation. Molecules, 17(7), 8436-8449. [Link]
Sources
- 1. 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride | C13H14ClNO | CID 16280329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-(aminomethyl)-[1,1'-biphenyl]-4-ol hydrochloride | 808769-25-7 [sigmaaldrich.com]
- 3. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-proliferative evaluation of [1,1'-biphenyl]-4-ols as inhibitor of HUVEC migration and tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
